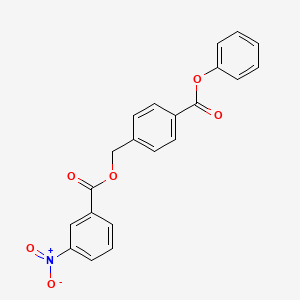

4-(phenoxycarbonyl)benzyl 3-nitrobenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex benzoic acids and related compounds often involves multi-step chemical processes that introduce functional groups conducive to desired chemical properties. For instance, novel mesogenic benzoic acids with large branches have been synthesized, showcasing the liquid crystalline behavior at high temperatures and providing insights into their structural organization at the molecular level (Weissflog et al., 1996). Similarly, the synthesis of 4-alkoxylated 2-hydroxybenzophenones introduces nitro and alkoxy groups, influencing the molecular conformation through intramolecular hydrogen bonds (Lu & He, 2012).

Molecular Structure Analysis

X-ray crystallography offers profound insights into the molecular structure of compounds. For example, the crystal and molecular structure of certain benzoyloxybenzoic acids have been determined, revealing their dimeric association and lamellar sheet formations (Weissflog et al., 1996). The intramolecular hydrogen bonding and the non-planar arrangement of benzophenone skeletons as seen in 4-alkoxylated 2-hydroxybenzophenones highlight the structural intricacies that influence chemical behavior (Lu & He, 2012).

Chemical Reactions and Properties

The compound's reactivity is influenced by its functional groups. For instance, the nitro group's presence in benzophenones and its reactivity have been extensively studied, elucidating reduction mechanisms and the formation of intermediate products (Laviron et al., 1994). The synthesis and functionalization of biphenyl-2-ols to form 4-nitro-dibenzofurans further demonstrate the compound's chemical versatility (Kumar et al., 2015).

Physical Properties Analysis

The physical properties, such as phase behavior and thermal properties, are crucial for understanding the compound's applications. The homologous series of 4-(4-alkoxyphenoxycarbonyl)phenyl 4-(4-nitrobenzoyl)benzoates, for example, exhibit various smectic phases, indicating the compound's potential for liquid crystal applications (Takenaka et al., 1984).

Chemical Properties Analysis

Understanding the chemical behavior involves examining reactivity patterns, such as the electrochemical reduction of nitrobenzophenone, which provides insights into the reduction mechanisms across different pH levels and the influence of adsorption and protonation on reactivity (Laviron et al., 1994). The synthesis of N-hydroxyindoles and benzo[c]isoxazoles from substituted acetonitriles and 1,3-dicarbonyl compounds using polystyrene-bound aryl fluorides exemplifies the compound's utility in synthesizing heterocyclic scaffolds (Stephensen & Zaragoza, 1999).

Propiedades

IUPAC Name |

(4-phenoxycarbonylphenyl)methyl 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO6/c23-20(17-5-4-6-18(13-17)22(25)26)27-14-15-9-11-16(12-10-15)21(24)28-19-7-2-1-3-8-19/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWXKCWITFCFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenoxycarbonyl)benzyl 3-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4535867.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4535874.png)

![N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4535908.png)

![5-(difluoromethyl)-3-methyl-1-{[(2-methylbenzyl)thio]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4535912.png)

![2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4535927.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B4535934.png)

![ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4535983.png)